molecular formula C14H4F15N3O5 B14950549 N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide

N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide

Cat. No.: B14950549
M. Wt: 579.17 g/mol
InChI Key: KJQBBWRQUWGKAI-UHFFFAOYSA-N
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Description

N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a synthetic organic compound characterized by the presence of a dinitrophenyl group and a highly fluorinated octanamide chain. This compound is notable for its unique chemical structure, which combines the electron-withdrawing effects of both the nitro groups and the fluorinated chain, making it highly stable and resistant to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide typically involves the following steps:

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Formation of Amide Bond: The nitrated phenyl compound is then reacted with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although the fluorinated chain provides significant resistance to oxidation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: From the reduction of nitro groups.

    Substituted Phenyl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protein modification and labeling due to its reactive nitro groups.

    Medicine: Investigated for its potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.

    Industry: Utilized in the development of advanced materials, including coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide exerts its effects is primarily through its interaction with nucleophiles. The electron-deficient nature of the nitro-substituted phenyl ring makes it highly reactive towards nucleophilic attack, leading to the formation of various substituted products. The fluorinated chain provides additional stability and resistance to enzymatic degradation, making it a valuable compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Contains multiple dinitrophenyl groups and a triazine core.

Uniqueness

N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is unique due to its combination of a highly fluorinated chain and dinitrophenyl group, providing exceptional stability, resistance to degradation, and reactivity towards nucleophiles. This makes it particularly valuable in applications requiring durable and reactive compounds.

Properties

Molecular Formula

C14H4F15N3O5

Molecular Weight

579.17 g/mol

IUPAC Name

N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide

InChI

InChI=1S/C14H4F15N3O5/c15-8(16,7(33)30-4-1-5(31(34)35)3-6(2-4)32(36)37)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h1-3H,(H,30,33)

InChI Key

KJQBBWRQUWGKAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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